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Compound of Interest

Compound Name: N3-D-Orn(Boc)-OH

Cat. No.: B2620285 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characteristics and

synthetic approaches for N3-D-Orn(Boc)-OH, also known as (2R)-5-azido-2-[(tert-

butoxycarbonyl)amino]pentanoic acid. While specific, publicly available raw spectroscopic data

(NMR, IR, MS) for this compound is limited, this document outlines the expected spectral

features based on its chemical structure and provides a detailed experimental protocol for the

synthesis of a closely related analog.

Spectroscopic Data Summary
Direct experimental spectroscopic data for N3-D-Orn(Boc)-OH is not readily available in public

spectral databases or peer-reviewed literature. However, based on the functional groups

present in the molecule, the expected spectral characteristics can be predicted.

Table 1: Predicted Spectroscopic Data for N3-D-Orn(Boc)-OH
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Spectroscopy Functional Group
Expected Chemical Shift /

Frequency / m/z

¹H NMR Boc group ((CH₃)₃C-) ~1.4 ppm (singlet, 9H)

α-CH ~4.0-4.3 ppm (multiplet, 1H)

δ-CH₂ ~3.3 ppm (triplet, 2H)

β,γ-CH₂ ~1.5-1.9 ppm (multiplets, 4H)

NH
~5.0-5.5 ppm (broad singlet,

1H)

¹³C NMR Boc C=O ~155-157 ppm

Carboxylic Acid C=O ~175-177 ppm

Boc C(CH₃)₃ ~80 ppm

Boc (CH₃)₃ ~28 ppm

α-C ~53-55 ppm

δ-C ~51 ppm

β,γ-C ~25-30 ppm

IR Spectroscopy Azide (N₃)
Strong, sharp absorption

around 2100 cm⁻¹

Carboxylic Acid O-H
Broad absorption around

3000-3300 cm⁻¹

C=O (Carboxylic Acid & Boc)
Strong absorptions around

1700-1750 cm⁻¹

N-H (Amine)
Absorption around 3300-3500

cm⁻¹

Mass Spectrometry Molecular Ion [M+H]⁺ Expected m/z: 259.1350

[M+Na]⁺ Expected m/z: 281.1169

[M-H]⁻ Expected m/z: 257.1200
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Experimental Protocols: Synthesis of a Related
Azido Amino Acid
While a specific protocol for the D-isomer is not detailed in the available literature, a

comprehensive, optimized synthesis for the closely related L-isomer, δ-azido L-ornithine, has

been published. This procedure provides a strong foundation for the synthesis of N3-D-
Orn(Boc)-OH.

Synthesis of δ-Azido L-Ornithine[1]
This synthesis employs an orthogonal functional group protection strategy, starting from

commercially available L-ornithine hydrochloride.

Step 1: Formation of the Copper Complex L-ornithine hydrochloride is reacted with copper

acetate monohydrate under basic conditions. This is followed by the introduction of a Boc

protecting group using di-tert-butyl dicarbonate (Boc₂O). This process forms an insoluble

copper complex, which facilitates purification.

Step 2: Removal of Copper and Acylation The copper is quantitatively removed using 8-

quinolinol, yielding the selectively Boc-protected intermediate. The alpha-amino group is then

acylated using Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide).

Step 3: Deprotection The resulting diamino acid is treated with trifluoroacetic acid (TFA) to

liberate the δ-amino group.

Step 4: Diazotransfer Reaction The final step involves a diazotransfer reaction, which

introduces the azide moiety at the δ-position, yielding the desired Fmoc-protected azido-L-

ornithine.

Visualized Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of azido ornithine derivatives,

based on the described protocol.
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Figure 1: Synthetic Workflow for Azido Ornithine

L-Ornithine HCl

Formation of Copper Complex with Boc Protection

Cu(OAc)₂, Base, Boc₂O

Copper Removal & Fmoc Acylation

8-Quinolinol, Fmoc-OSu

TFA-mediated Deprotection

TFA

Diazotransfer Reaction

Fmoc-Azido-L-Ornithine

Click to download full resolution via product page

Caption: Synthetic Workflow for Azido Ornithine.

To cite this document: BenchChem. [Spectroscopic and Synthetic Insights into N3-D-
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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